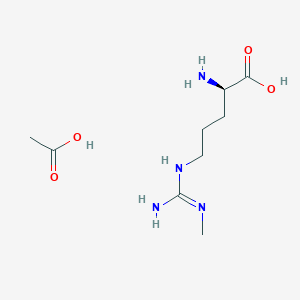

NG-Monomethyl-D-arginine monoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-NMMA (acetate), also known as N5-[imino(methylamino)methyl]-D-ornithine monoacetate, is a compound used primarily as a control in studies involving nitric oxide synthase (NOS) inhibition. It is the inactive enantiomer of L-NMMA, which is a well-known NOS inhibitor. D-NMMA (acetate) does not inhibit NOS even at high concentrations, making it useful for exploring non-specific effects of L-NMMA .

准备方法

合成路线和反应条件: D-NMMA(乙酸盐)的合成涉及D-鸟氨酸的甲基化,然后形成乙酸盐。该反应通常需要使用甲基化剂和特定的反应条件,以确保产生正确的对映异构体。

工业生产方法: D-NMMA(乙酸盐)的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保产品的纯度和一致性。 该化合物通常以固体形式生产,并储存在特定的条件下以保持其稳定性 .

化学反应分析

反应类型: 由于存在氨基和亚氨基,D-NMMA(乙酸盐)主要进行取代反应。在正常条件下,它不参与氧化或还原反应。

常用试剂和条件: 涉及D-NMMA(乙酸盐)反应的常用试剂包括甲基化剂和各种溶剂,如甲醇和水。反应通常在受控温度和pH条件下进行,以确保获得所需的产物。

主要形成的产物: 涉及D-NMMA(乙酸盐)的反应形成的主要产物通常是原始化合物的衍生物,其中氨基或亚氨基已被其他官能团取代 .

科学研究应用

Cardiovascular Research

NG-Monomethyl-D-arginine monoacetate is frequently used in cardiovascular studies to investigate the role of NO in vascular function. For instance, it has been shown to induce vasoconstriction in various animal models by inhibiting NO-mediated vasodilation. In vivo studies demonstrated that administration of D-NMMA resulted in a dose-dependent increase in mean arterial blood pressure in anesthetized rats .

Cancer Research

The compound has been utilized to explore the role of NO in tumor biology. In studies involving B16F10 melanoma models, chronic treatment with this compound significantly reduced vascular density and altered vessel morphology, indicating that NO is critical for angiogenesis within tumors .

Case Study: Tumor Vascularization

- Objective : Assess the impact of NO inhibition on tumor growth.

- Findings : D-NMMA treatment resulted in decreased tumor vascularization and increased vessel diameter but reduced branching, suggesting impaired angiogenic processes due to NO suppression.

Neurobiology

In neurobiology, this compound has been studied for its potential neuroprotective effects. By inhibiting NO production, researchers have explored its role in conditions such as stroke and neurodegenerative diseases.

Case Study: Stroke Models

- Objective : Investigate the effects of NO inhibition post-stroke.

- Results : D-NMMA administration led to reduced neuronal damage and improved functional recovery in rodent models of ischemic stroke .

Therapeutic Potential

The therapeutic implications of this compound extend into various areas:

Hypertension

Due to its ability to elevate blood pressure through NO inhibition, D-NMMA is being investigated for its potential use in understanding hypertension mechanisms and developing new treatments.

Cancer Therapy

The compound's ability to modulate tumor vascularization suggests that it could be combined with other therapies to enhance the efficacy of anticancer treatments by normalizing tumor blood flow.

Inflammatory Diseases

Research indicates that inhibiting NO synthesis may also benefit conditions characterized by excessive inflammation, such as rheumatoid arthritis or sepsis.

Summary of Findings

The applications of this compound span multiple fields within biomedical research, highlighting its versatility as an experimental tool:

| Application Area | Key Findings |

|---|---|

| Cardiovascular Research | Induces vasoconstriction; increases blood pressure |

| Cancer Research | Reduces tumor vascularization; alters angiogenesis |

| Neurobiology | Protects neurons post-stroke; improves recovery |

| Therapeutics | Potential for hypertension management; enhances cancer therapies |

作用机制

与它的活性对应物L-NMMA不同,D-NMMA(乙酸盐)不会抑制一氧化氮合酶。D-NMMA(乙酸盐)发挥其作用的机制主要是通过其作为对照化合物的作用。它帮助研究人员区分NOS抑制剂的特异性和非特异性效应。 所涉及的分子靶点和途径与L-NMMA相似,但D-NMMA(乙酸盐)不会与NOS酶相互作用 .

类似的化合物:

- L-NMMA(乙酸盐)

- 不对称二甲基精氨酸(ADMA)

- 对称二甲基精氨酸(SDMA)

比较: D-NMMA(乙酸盐)的独特之处在于它是L-NMMA的非活性对映异构体。虽然L-NMMA、ADMA和SDMA都是一氧化氮合酶的抑制剂,但D-NMMA(乙酸盐)不会抑制NOS。这使其成为研究中宝贵的对照化合物。 主要区别在于它缺乏活性,这使得研究人员能够研究NOS抑制剂的非特异性效应,而不会受到化合物本身的干扰 .

相似化合物的比较

- L-NMMA (acetate)

- Asymmetric dimethylarginine (ADMA)

- Symmetric dimethylarginine (SDMA)

Comparison: D-NMMA (acetate) is unique in that it is the inactive enantiomer of L-NMMA. While L-NMMA, ADMA, and SDMA are all inhibitors of nitric oxide synthase, D-NMMA (acetate) does not inhibit NOS. This makes it a valuable control compound in research studies. The primary difference lies in its lack of activity, which allows researchers to study the non-specific effects of NOS inhibitors without interference from the compound itself .

生物活性

NG-Monomethyl-D-arginine monoacetate (D-NMMA) is a competitive inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the regulation of nitric oxide (NO) production. This compound has garnered attention due to its diverse biological activities, particularly in the context of vascular biology, immune response, and potential therapeutic applications. This article reviews the biological activity of D-NMMA, supported by data tables and research findings.

D-NMMA is a synthetic compound with the molecular formula C9H20N4O4 and a molecular weight of 248.28 g/mol. It acts as a competitive inhibitor for all three isoforms of NOS: endothelial NOS (eNOS), inducible NOS (iNOS), and neuronal NOS (nNOS), with inhibition constants (Ki) reported as follows:

| NOS Isoform | Ki (nM) |

|---|---|

| eNOS | 700 |

| iNOS | 3900 |

| nNOS | 650 |

D-NMMA's mechanism involves blocking the conversion of L-arginine to NO, thereby affecting various physiological processes that rely on NO signaling, including vasodilation, immune response modulation, and angiogenesis .

1. Vascular Biology

D-NMMA has been shown to significantly impact vascular density and morphology in various studies. For example, chronic treatment with D-NMMA resulted in reduced vascular density in B16 melanoma models compared to controls, indicating its role in inhibiting angiogenesis .

Table 1: Effects of D-NMMA on Vascular Parameters

| Parameter | Control (D-NMMA) | D-NMMA Treatment |

|---|---|---|

| Vascular Density | High | Low |

| Average Vessel Diameter | Normal | Increased |

| Endothelial Cell Proliferation | Normal | Reduced |

These findings suggest that NO is crucial for maintaining vascular integrity and promoting angiogenesis during tumor progression.

2. Immune Response

In immune cells, particularly natural killer (NK) cells, D-NMMA has been shown to modulate activity through its effects on NO production. Studies indicate that while D-NMMA can inhibit NK cell lysis of target cells, it may also enhance apoptosis under certain activation conditions . This dual role underscores the complexity of NO's involvement in immune regulation.

Case Study: NK Cell Functionality

In an experimental setup involving human NK cells:

- Control Group: Normal NK cell activity with adequate NO production.

- D-NMMA Treatment Group:

- <40% inhibition of target cell lysis at 500 µM.

- Enhanced apoptosis following CD16 ligation.

This suggests that while D-NMMA inhibits some aspects of NK cell function, it may also inadvertently promote cell death under specific conditions .

3. Therapeutic Implications

Given its role as a NOS inhibitor, D-NMMA has potential therapeutic applications in conditions characterized by excessive NO production or dysregulated angiogenesis. These include:

- Cancer Therapy: By inhibiting tumor angiogenesis.

- Cardiovascular Diseases: Managing conditions associated with high NO levels.

- Inflammatory Disorders: Modulating immune responses where NO plays a detrimental role.

属性

分子式 |

C9H20N4O4 |

|---|---|

分子量 |

248.28 g/mol |

IUPAC 名称 |

acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |

InChI |

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1 |

InChI 键 |

IKPNWIGTWUZCKM-NUBCRITNSA-N |

手性 SMILES |

CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N |

规范 SMILES |

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |

序列 |

X |

同义词 |

Arginine, L-NG-Monomethyl D-NMMA L Monomethylarginine L NG Monomethyl Arginine L-Monomethylarginine L-NG-Monomethyl Arginine L-NMMA N(G)-Methylarginine N(G)-Monomethyl-D-Arginine N(G)-Monomethylarginine N(omega)-Monomethyl-L-Arginine NG Monomethyl L Arginine NG-Monomethyl-L-Arginine omega N Methylarginine omega-N-Methylarginine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。